3,5-Bis(dimethylamino)benzamide

Übersicht

Beschreibung

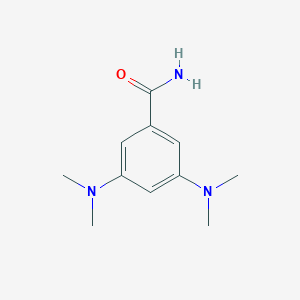

3,5-Bis(dimethylamino)benzamide is a benzamide derivative with two dimethylamino (-N(CH₃)₂) substituents at the 3- and 5-positions of the aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(dimethylamino)benzamide typically involves the reaction of 3,5-diaminobenzamide with dimethylamine under controlled conditions. One effective method for synthesizing acyclic aniline derivatives bearing carbamide fragments involves the reaction of carbamides with ortho-, meta-, and para-aminobenzamides and bis(N,N-dimethylamino)methane in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Bis(dimethylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzamide core.

Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

BDMAB has emerged as a crucial building block in the synthesis of various pharmacologically active compounds. Its applications in medicinal chemistry include:

- Drug Design : BDMAB is utilized in the design of inhibitors targeting specific enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents against various diseases, including cancer and infections .

- Anticancer Activity : Research indicates that compounds similar to BDMAB exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : BDMAB has been investigated for its antimicrobial activity. Similar compounds have demonstrated efficacy against drug-resistant bacteria, making them potential candidates for addressing antibiotic resistance .

Agricultural Applications

In addition to its medicinal uses, BDMAB is being explored for applications in agricultural science:

- Pesticide Development : The compound's interaction with biological systems suggests potential use as a pesticide or herbicide. Its ability to affect plant physiology could lead to the development of new agrochemicals that enhance crop protection.

- Biological Activity : BDMAB's structure allows it to interact with various molecular targets in plants, potentially leading to enhanced growth or resistance to pests and diseases.

Synthesis and Structural Analogues

The synthesis of BDMAB typically involves multi-step organic reactions that can be optimized for yield and purity. Similar compounds that share structural features with BDMAB include:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4,6-Bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis |

| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality |

| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity |

These analogues can provide insights into the biological activity of BDMAB and help optimize its pharmacological properties.

Case Studies

Several case studies highlight the effectiveness of BDMAB and related compounds:

- Anticancer Studies : A study demonstrated that benzamide derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved modulation of apoptotic pathways through interaction with specific cellular receptors .

- Antimicrobial Research : Investigations into the antimicrobial properties of benzamide derivatives revealed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibiotics .

- Agricultural Applications : Research on the use of benzamide derivatives as herbicides indicated their ability to disrupt plant growth regulatory pathways, suggesting a novel approach to weed management in agriculture.

Wirkmechanismus

The mechanism of action of 3,5-Bis(dimethylamino)benzamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects: Dimethylamino vs. Hydroxyl Groups

Compound : 3,5-Dihydroxybenzamide (CAS 3147-62-4)

- Molecular Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Key Differences: Polarity: Hydroxyl (-OH) groups increase polarity and hydrogen-bonding capacity compared to dimethylamino substituents, enhancing aqueous solubility . Reactivity: Hydroxyl groups participate in acid-base reactions and oxidation, whereas dimethylamino groups act as mild bases and may stabilize intermediates in nucleophilic reactions. Applications: Hydroxy-substituted benzamides are often explored for antioxidant or metal-chelating properties, while dimethylamino analogs may serve as intermediates in drug synthesis due to their lipophilicity.

Substituent Effects: Dimethylamino vs. Trifluoromethyl Groups

Compound : 3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5)

- Molecular Formula: C₉H₅F₆NO

- Molecular Weight : 257.13 g/mol

- Key Differences: Electron Effects: Trifluoromethyl (-CF₃) groups are electron-withdrawing, reducing electron density on the aromatic ring and altering electrophilic substitution patterns compared to electron-donating dimethylamino groups . Solubility: The hydrophobic -CF₃ groups decrease water solubility, making this compound more suited for organic-phase reactions. Biological Activity: Trifluoromethylated benzamides are common in agrochemicals and pharmaceuticals due to metabolic stability, whereas dimethylamino analogs may exhibit different pharmacokinetic profiles.

Hybrid Derivatives: Functionalized Benzamides

Compound: N-(3,5-Dihydroxyphenyl)-4-(dimethylamino)benzamide (8k)

- Synthesis: Produced via coupling of 4-(dimethylamino)benzoic acid with a silyl-protected aniline, yielding a hybrid structure with both dimethylamino and hydroxyl groups .

- Molecular Weight : 273 g/mol (ESIMS(+))

- Key Features: Combines electron-donating (dimethylamino) and polar (hydroxyl) groups, balancing solubility and reactivity. NMR data (δ 7.88 ppm for aromatic protons, δ 3.04 ppm for -N(CH₃)₂) highlight substituent-induced deshielding effects .

Data Table: Structural and Functional Comparison

Biologische Aktivität

3,5-Bis(dimethylamino)benzamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two dimethylamino groups attached to a benzamide backbone, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that benzamide derivatives can significantly reduce viral loads in chronic hepatitis B virus (HBV) infections. Specifically, compounds similar to this compound have been identified as promising antiviral agents that inhibit HBV nucleocapsid assembly by binding to the core protein .

- Histamine H3 Receptor Antagonism : This compound has been explored for its potential as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in various neurological processes, and antagonists can be beneficial in treating conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .

- Anticancer Properties : Some studies indicate that benzamide derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with kinase activity, which is crucial for cancer cell growth and survival .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound's dimethylamino groups enhance its ability to interact with specific receptors, such as the histamine H3 receptor. This interaction modulates neurotransmitter release and can influence cognitive functions .

- Inhibition of Viral Assembly : In the context of HBV, this compound promotes the formation of empty capsids by binding specifically to the HBV core protein. This action disrupts the viral replication cycle and reduces viral load in infected cells .

Case Studies and Research Findings

- Antiviral Efficacy : A study reported that benzamide derivatives similar to this compound reduced cytoplasmic HBV DNA levels significantly. This effect was attributed to their ability to bind to the heteroaryldihydropyrimidine pocket within the core protein dimer-dimer interfaces .

- Histamine H3 Antagonism : Research has demonstrated that certain analogs of this compound show robust engagement with histamine H3 receptors in vivo. For instance, one compound achieved over 80% receptor occupancy at a dose of 10 mg/kg in rat models, leading to increased wakefulness and cognitive enhancements .

- Cancer Cell Proliferation Inhibition : In vitro studies have shown that benzamide derivatives can inhibit RET kinase activity, which is implicated in various cancers. This inhibition correlates with reduced cell proliferation in cancer models .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for 3,5-Bis(dimethylamino)benzamide, and how do reaction conditions influence yield?

Basic Answer:

The synthesis typically involves amidation of 3,5-bis(dimethylamino)benzoic acid with an amine source. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in anhydrous solvents (e.g., dichloromethane or THF). For example, describes a similar benzamide synthesis via mixed anhydride or active ester intermediates, achieving moderate yields (~54%) . Key factors include stoichiometric ratios, temperature control (0–25°C), and inert atmospheres to prevent side reactions.

Advanced Research Consideration:

Optimization of catalytic systems can enhance efficiency. highlights the use of trifluoromethylated benzamide syntheses with yields ranging from 31% to 95%, suggesting that steric hindrance from dimethylamino groups may require tailored catalysts (e.g., DMAP or HOBt) to improve acyl transfer kinetics . Microwave-assisted or flow chemistry approaches could further reduce reaction times and byproduct formation.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Answer:

1H-NMR is critical for confirming substitution patterns. In , the dimethylamino groups appear as singlets at δ ~3.04 ppm (integration for 6H), while aromatic protons split into distinct doublets (e.g., δ 7.88 ppm for para-substituted protons) . 13C-NMR detects carbonyl resonance at ~165 ppm, and quaternary carbons adjacent to dimethylamino groups resonate at ~152 ppm.

Advanced Data Contradiction Analysis:

Unexpected splitting in aromatic signals may indicate incomplete substitution or rotational isomerism. For example, hindered rotation around the amide bond could lead to duplicated peaks in 1H-NMR, necessitating variable-temperature NMR or 2D experiments (HSQC, HMBC) to clarify . Conflicting NOE correlations might also arise from conformational flexibility, requiring DFT calculations to validate proposed structures.

Q. What physicochemical properties of this compound are critical for solubility and formulation in biological assays?

Basic Answer:

The compound’s solubility is influenced by its polar dimethylamino groups and hydrophobic benzamide core. and report a melting point of ~163–167°C and logP ~2.5 (estimated), suggesting moderate polarity . Solubility in DMSO (>50 mg/mL) makes it suitable for in vitro studies, while aqueous buffers may require co-solvents (e.g., cyclodextrins) or pH adjustment (pKa ~9–10 for dimethylamino groups).

Advanced Formulation Challenges:

Aggregation in physiological media can reduce bioavailability. notes that trifluoromethyl analogs exhibit enhanced membrane permeability due to lipophilicity, suggesting that dimethylamino derivatives might require nanoformulation (e.g., liposomes) to improve cellular uptake . Stability studies under varying pH and temperature conditions are essential to optimize storage and dosing.

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

Basic Screening Methods:

Preliminary studies often use enzyme inhibition assays (e.g., kinases, proteases) and cytotoxicity screens (MTT assays). highlights benzamides as enzyme inhibitors, where dimethylamino groups may engage in hydrogen bonding or cation-π interactions with active-site residues .

Advanced Mechanistic Studies:

Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD). For example, discusses benzamide derivatives acting as allosteric modulators in palladium-catalyzed reactions, suggesting analogous roles in metalloenzyme inhibition . X-ray crystallography or cryo-EM can map binding modes, while mutagenesis studies identify critical residues for interaction.

Q. What analytical techniques ensure purity and quantify this compound in complex mixtures?

Basic Quality Control:

HPLC with UV detection (λ ~254 nm) using C18 columns and acetonitrile/water gradients is standard. ’s NIST data provides reference spectra for LC-MS validation (expected [M+H]+ at m/z 273) .

Advanced Impurity Profiling:

High-resolution mass spectrometry (HRMS) and charged aerosol detection (CAD) identify trace byproducts (e.g., unreacted benzoic acid or N-methylated impurities). ’s TLC monitoring (Rf ~0.5 in ethyl acetate/hexane) offers a rapid purity check during synthesis .

Q. How do structural modifications of this compound affect its bioactivity?

Basic SAR Insights:

Replacing dimethylamino groups with electron-withdrawing substituents (e.g., trifluoromethyl, ) alters electronic properties and target selectivity . Methylation of the amide nitrogen (to N-methylbenzamide) reduces hydrogen-bonding capacity, impacting potency.

Advanced Design Strategies:

Computational docking (AutoDock, Schrödinger) predicts interactions with targets like HDACs or PARP. ’s trifluoromethyl benzamidine derivatives show enhanced binding to hydrophobic pockets, guiding dimethylamino analogs for CNS targets with blood-brain barrier penetration .

Q. What safety protocols are recommended for handling this compound?

Basic Safety Measures:

Use PPE (gloves, goggles) due to potential skin/eye irritation (). Store in airtight containers at 2–8°C to prevent degradation .

Advanced Risk Mitigation:

Conduct Ames tests for mutagenicity and aquatic toxicity assays (OECD 202/203 guidelines). notes environmental hazards for similar compounds, necessitating waste neutralization (e.g., activated carbon filtration) .

Eigenschaften

IUPAC Name |

3,5-bis(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-13(2)9-5-8(11(12)15)6-10(7-9)14(3)4/h5-7H,1-4H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVREPXTWUBIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640991 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120338-77-4 | |

| Record name | 3,5-Bis(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.